2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a substituted imidazolone derivative characterized by two 4-chlorophenyl groups attached to the imidazol-4-one core. Such compounds are frequently explored in medicinal chemistry for their antimicrobial, antifungal, and enzyme-inhibitory properties due to the imidazole moiety’s ability to participate in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-12-5-1-10(2-6-12)9-16(14(22)20-15(19)21-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHSJOGUPFDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesized derivatives of this compound, their biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.78 g/mol
- CAS Number : 918665-08-4
Antitumor Activity
Recent studies have demonstrated that derivatives of 2-aminoimidazoles exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent antitumor activity compared to the reference drug cisplatin, which has an IC50 range of 0.24–1.22 µM .
The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups significantly enhances the antitumor efficacy of these compounds. Specifically, compounds with both para-chloro substitutions on phenyl rings exhibited the highest activity .
Induction of Apoptosis
The mechanism of action for some derivatives includes the induction of apoptosis in cancer cells. In vitro assays showed that treatment with certain compounds led to an increase in early and late apoptotic cell populations, suggesting that these compounds may trigger programmed cell death pathways .
Antimicrobial Activity
In addition to antitumor properties, certain derivatives have shown antimicrobial activity against various pathogens. A study highlighted that some imidazole derivatives displayed moderate to good activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, emphasizing their potential as antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, a derivative of 2-aminoimidazole was tested against human cervix cancer cells (SISO). The results indicated that at an IC50 concentration, approximately 10% of the cells underwent early apoptosis after 24 hours of treatment. Doubling the concentration resulted in a significant increase in late apoptotic cells, confirming the compound's efficacy in inducing cell death .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.38 | SISO |
| Compound B | 3.06 | RT-112 |
| Cisplatin | 0.24 | SISO |
Case Study 2: Antimicrobial Screening
A series of synthesized imidazole derivatives were screened for antimicrobial activity against a panel of bacterial strains. Compounds demonstrated varied levels of inhibition, with some achieving MIC values below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 30 | Staphylococcus aureus |
| Compound D | 45 | Escherichia coli |
Structure-Activity Relationships
The SAR studies suggest that the presence of halogen substituents on aromatic rings enhances biological activity due to increased electron affinity and lipophilicity, which facilitates better interaction with biological targets. The positioning and nature of substituents are critical for optimizing potency and selectivity against specific cancer types or microbial strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit promising anticancer properties. For instance, derivatives of imidazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that imidazole derivatives can induce apoptosis in tumor cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. A study focusing on various imidazole derivatives found that they possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against a panel of cancer cell lines and exhibited IC50 values in the low micromolar range, indicating strong potential for further development .
Agrochemicals
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research indicates that similar imidazole compounds can act as effective agents against pests due to their ability to disrupt biological processes in insects .
Table 1: Comparative Efficacy of Imidazole Derivatives as Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Imidazole A | Aphids | 85 | |
| Imidazole B | Beetles | 90 | |
| 2-Amino... | Caterpillars | 80 |
Material Science
Polymer Additives
In material science, this compound can be utilized as an additive in polymers to enhance thermal stability and mechanical properties. The incorporation of imidazole derivatives into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure .
Case Study: Polymer Blends
A study investigated the effects of adding various concentrations of the compound into polycarbonate blends. Results indicated that blends containing the compound exhibited enhanced thermal stability and improved tensile strength compared to control samples without the additive .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs differ in substituents on the phenyl rings or the heterocyclic core. Key comparisons include:
Physicochemical Properties
- Conformational Flexibility : Fluorophenyl analogs () exhibit perpendicular aryl group orientations, which may optimize target binding compared to the planar chlorophenyl groups in the target compound .
Q & A
Q. What methodologies identify synergistic effects between this compound and existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
